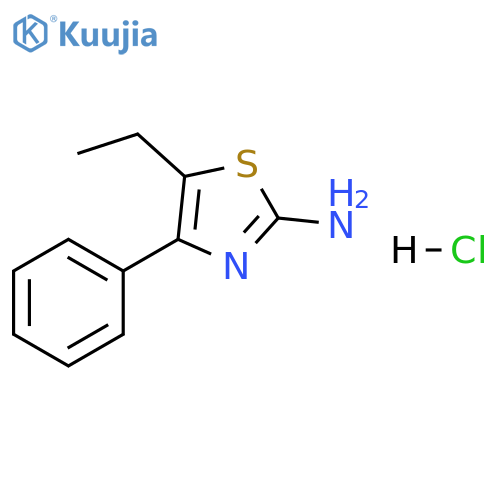

Cas no 859469-67-3 (2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1))

2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- NSC84160

- NSC-84160

- 859469-67-3

- EN300-6732074

- 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride

- 5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride

- 2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1)

-

- インチ: 1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H

- InChIKey: XCRIHCPCZVEMBX-UHFFFAOYSA-N

- ほほえんだ: S1C(CC)=C(C2=CC=CC=C2)N=C1N.[H]Cl

計算された属性

- せいみつぶんしりょう: 240.0487973g/mol

- どういたいしつりょう: 240.0487973g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6732074-0.25g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95.0% | 0.25g |

$41.0 | 2025-03-13 | |

| Aaron | AR027ZR8-50mg |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 50mg |

$53.00 | 2025-03-11 | |

| 1PlusChem | 1P027ZIW-500mg |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 500mg |

$140.00 | 2024-04-21 | |

| Aaron | AR027ZR8-2.5g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 2.5g |

$266.00 | 2023-12-15 | |

| 1PlusChem | 1P027ZIW-2.5g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 2.5g |

$270.00 | 2024-04-21 | |

| Enamine | EN300-6732074-5.0g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95.0% | 5.0g |

$313.0 | 2025-03-13 | |

| Enamine | EN300-6732074-2.5g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95.0% | 2.5g |

$169.0 | 2025-03-13 | |

| 1PlusChem | 1P027ZIW-250mg |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 250mg |

$111.00 | 2024-04-21 | |

| 1PlusChem | 1P027ZIW-50mg |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 50mg |

$84.00 | 2024-04-21 | |

| 1PlusChem | 1P027ZIW-1g |

5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |

859469-67-3 | 95% | 1g |

$162.00 | 2024-04-21 |

2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Back matter

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1)に関する追加情報

2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1): A Comprehensive Overview in Modern Chemical Biology

The compound with the CAS number 859469-67-3, specifically 2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1), represents a fascinating subject of study in the realm of chemical biology. This compound, characterized by its unique structural framework incorporating a thiazole ring and functionalized with ethyl and phenyl groups, has garnered attention due to its potential biological activities and mechanistic insights. The hydrochloride salt form enhances its solubility, making it a versatile candidate for various biochemical assays and pharmaceutical applications.

Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-thiazolamine moiety in this compound introduces a nucleophilic center, which can participate in various biochemical interactions. This feature has been exploited in the design of inhibitors targeting enzyme-catalyzed reactions, particularly those involving nucleophilic attack on carbonyl groups. Recent studies have highlighted the role of thiazolamine derivatives in modulating enzyme activity, offering a promising avenue for drug discovery.

The 5-ethyl-4-phenyl substitution pattern further enhances the structural complexity and potential pharmacological relevance of this compound. The ethyl group at the 5-position may contribute to lipophilicity, influencing membrane permeability and cellular uptake, while the phenyl group at the 4-position can introduce hydrophobic interactions and hydrogen bonding capabilities. These structural features are critical in determining binding affinity to biological targets. Computational modeling studies have suggested that this compound may interact with proteins through multiple binding pockets, potentially leading to allosteric modulation of enzyme function.

In the context of contemporary research, 2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) has been investigated for its potential role in addressing neurological disorders. The thiazole core is known to exhibit neuroprotective effects, and modifications such as those present in this compound may enhance specificity towards neurological targets. Preliminary experiments have shown that derivatives of this nature can cross the blood-brain barrier more efficiently than their parent compounds, suggesting a higher likelihood of therapeutic efficacy in central nervous system disorders.

The hydrochloride salt form is particularly advantageous for formulation purposes. It improves the compound's stability during storage and enhances its bioavailability upon administration. This has been demonstrated in preclinical studies where intravenous and oral dosing regimens using this salt form showed consistent absorption profiles across different animal models. Such pharmacokinetic data are crucial for translating preclinical findings into clinical trials, ensuring that dosage regimens are optimized for human application.

From a synthetic chemistry perspective, 2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) exemplifies the elegance of multi-step organic synthesis. The construction of the thiazole ring followed by selective functionalization at the 5- and 4-positions requires precise control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient synthesis routes, reducing waste and improving yield. These synthetic strategies are not only economically favorable but also environmentally sustainable, aligning with global efforts towards green chemistry principles.

The biological activity of this compound has been further explored through structure-activity relationship (SAR) studies. By systematically varying substituents on the thiazole ring or introducing additional functional groups, researchers can dissect the contributions of each moiety to overall potency and selectivity. Such studies provide valuable insights into designing next-generation analogs with enhanced therapeutic profiles. For instance, modifications at the 2-position could fine-tune reactivity while minimizing off-target effects.

Recent advancements in high-throughput screening (HTS) have accelerated the identification of bioactive compounds like 2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1). HTS platforms allow for rapid testing of large libraries against numerous biological targets, enabling researchers to pinpoint compounds with desirable properties efficiently. When integrated with machine learning algorithms for data analysis, HTS becomes an even more powerful tool for drug discovery. This synergy between experimental biology and computational chemistry has led to several breakthroughs in identifying novel therapeutic agents.

The potential applications of this compound extend beyond traditional pharmaceuticals into agrochemicals and industrial biocatalysis. Thiazole derivatives are known to exhibit herbicidal and fungicidal properties, making them valuable in crop protection strategies. Additionally, their ability to interact with metal ions suggests applications in metal chelation therapy or as catalysts in organic transformations. Such versatility underscores the importance of fundamental research in understanding molecular interactions at a deep level.

In conclusion,2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1) stands as a testament to the intersection of chemistry and biology as a powerful driver of innovation. Its unique structural features offer multiple avenues for therapeutic intervention, while its synthetic accessibility allows for rapid exploration of analogs through medicinal chemistry approaches. As research continues to uncover new biological functions and synthetic methodologies,this compound will undoubtedly remain a cornerstone in academic and industrial research endeavors.

859469-67-3 (2-Thiazolamine, 5-ethyl-4-phenyl-, hydrochloride (1:1)) 関連製品

- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)

- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))

- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)

- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)

- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)